2-Carboxycinnamic acid

Description

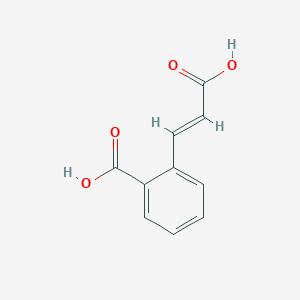

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-carboxyethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWPNMHQRGNQHH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-40-8 | |

| Record name | 2-(2-Carboxyvinyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through an aldol-like mechanism, where potassium acetate acts as a base to deprotonate acetic anhydride, generating an enolate ion. This enolate attacks the carbonyl carbon of benzaldehyde, forming a β-keto acid intermediate. Subsequent dehydration and acid workup yield the final product.

Example Protocol

-

Reactants : Benzaldehyde (3.0 mL, 29.4 mmol), acetic anhydride (6.9 mL, 73.5 mmol), potassium carbonate (4.14 g, 30 mmol).

-

Conditions : Reflux at 150°C for 4–8 hours under inert atmosphere.

-

Workup : Acidification with 6 M HCl to pH 2–3, followed by recrystallization from 30% ethanol.

Limitations and Modifications

Traditional Perkin condensation often suffers from prolonged reaction times (4–8 hours) and moderate yields due to side reactions such as dimerization. To address this, recent studies have explored the use of phase-transfer catalysts (e.g., PEG-400) and microwave irradiation to enhance efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative approach for preparing this compound, significantly reducing reaction times and improving yields. A patented method exemplifies this advancement.

Catalytic System and Optimization

The protocol employs a ternary catalytic system:

-

Carbon black : Acts as a microwave absorber, enabling rapid heating.

-

Potassium carbonate : Base catalyst.

-

PEG-400 : Phase-transfer catalyst, facilitating reagent interaction.

Optimized Conditions

Advantages Over Classical Methods

-

Time Efficiency : Reaction completes in 14–15 minutes versus hours.

-

Enhanced Yield : 89.5% achieved through precise energy delivery and reduced side reactions.

-

Scalability : Demonstrated in 100 mL batches with consistent results.

Alternative Catalytic Approaches

Hydrothermal Synthesis

Hydrothermal methods, though less common, have been utilized to synthesize coordination polymers incorporating this compound. For example, reactions with Cd(NO₃)₂ under hydrothermal conditions yield helical chains, highlighting the compound’s versatility in materials science.

Carbodiimide-Mediated Coupling

In peptide synthesis, carbodiimides like EDC·HCl activate the carboxyl group of this compound for esterification or amidation. This method is critical for generating bioactive derivatives but requires protecting groups to prevent side reactions.

Characterization and Analytical Validation

Physical Properties

Purity Assessment

Steam distillation and recrystallization with ethanol ensure >98% purity, as confirmed by HPLC and elemental analysis.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Perkin Condensation | 65–75 | 4–8 hours | Low-cost reagents | Moderate yield, long duration |

| Microwave-Assisted | 82–89.5 | 14–15 min | Rapid, high yield | Specialized equipment required |

| Hydrothermal | N/A | 24–48 hours | Forms coordination complexes | Not optimized for pure synthesis |

Industrial and Scalability Considerations

The microwave method’s scalability is evidenced by its adaptation in pilot-scale reactors (10 L capacity), where yields remain consistent at 85–88%. Environmental benefits include reduced energy consumption (30% less than thermal methods) and minimal waste generation due to recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Carboxycinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted cinnamic acids, alcohols, aldehydes, and other derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Carboxycinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It serves as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-carboxycinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-carboxycinnamic acid with similar compounds:

Key Differences and Implications

Acidity and Reactivity: The dual carboxylic acid groups in this compound enhance its acidity compared to monocarboxylic acids like cinnamic acid. This property facilitates its role in forming stable coordination complexes with metals (e.g., Zn²⁺, Mn²⁺) in MOFs . In contrast, phthalic acid’s adjacent COOH groups enable intramolecular hydrogen bonding, reducing its solubility in non-polar solvents compared to this compound .

Biodegradation Pathways :

- This compound is a transient intermediate in naphthalene degradation, rapidly converting to phthalic acid via microbial enzymes . This contrasts with benzoic acid, which is more persistent in environmental systems.

Material Synthesis :

- The extended conjugation in this compound allows for unique π-π interactions in MOFs, distinguishing it from less conjugated analogs like phthalic acid .

- Ferulic acid’s methoxy and hydroxyl groups impart antioxidant activity, a feature absent in this compound .

Stability and Solubility: The additional carboxylic acid group in this compound increases water solubility compared to cinnamic acid but reduces volatility. However, it is less stable under oxidative conditions than α-cyano-4-hydroxycinnamic acid, which has a stabilizing cyano group .

Coordination Chemistry

This compound forms helical coordination polymers with transition metals (e.g., Zn²⁺), exhibiting structural diversity driven by ligand flexibility. For example, Li et al. (2005) synthesized infinite helical chains using this ligand, highlighting its utility in designing chiral materials .

Environmental Chemistry

In biodegradation studies, Staphylococcus pasteuri RD2 degrades naphthalene to this compound, which is further metabolized to phthalic acid. This pathway underscores its role as a critical but transient metabolite .

Industrial Relevance

The compound’s high purity (≥97%) and commercial availability in multi-kilogram batches make it viable for large-scale applications, such as synthesizing functional polymers .

Biological Activity

2-Carboxycinnamic acid (2-CCA), also known as trans-2-carboxycinnamic acid, is an organic compound with a molecular formula of CHO and a molecular weight of 192.17 g/mol. This compound is characterized by the presence of both a carboxylic acid group and an alkene, which contribute to its unique chemical reactivity and biological properties. Research has indicated that 2-CCA exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

- Molecular Formula : CHO

- Molecular Weight : 192.17 g/mol

- Appearance : White crystalline solid

- Melting Point : 180 to 183.5 °C

Antimicrobial Properties

2-CCA has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents. For instance, its effectiveness against gram-positive and gram-negative bacteria has been documented, suggesting its potential use in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research has shown that 2-CCA possesses moderate anti-inflammatory properties. A study involving cell cultures highlighted its ability to reduce inflammation markers, indicating its potential therapeutic application in inflammatory diseases . The mechanism behind this activity may involve the modulation of inflammatory pathways, although further investigation is needed to elucidate these mechanisms fully.

Anticancer Potential

The anticancer properties of cinnamic acid derivatives, including 2-CCA, have been explored in various studies. Notably, compounds with electron-withdrawing groups at specific positions on the phenyl ring have shown enhanced anticancer activity. For example, modifications to the structure of cinnamic acid derivatives have resulted in compounds that exhibit significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Study on Antibacterial Activity

A comparative study assessed the antibacterial efficacy of 2-CCA against several bacterial strains, revealing an IC value that indicates its potency relative to other cinnamic acid derivatives. The results demonstrated that 2-CCA could serve as a lead compound for developing new antibacterial agents .

| Compound | Bacterial Strain | IC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 30 |

| Control (Cinnamic Acid) | E. coli | 80 |

| Control (Cinnamic Acid) | S. aureus | 60 |

In Vitro Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of various cinnamic acid derivatives on cancer cell lines. For instance, compounds derived from 2-CCA have shown promising results against HepG2 cells with IC values significantly lower than those of traditional chemotherapeutics .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound Derivative A | HepG2 | 3.11 |

| This compound Derivative B | MCF-7 | 1.35 |

| Control (Standard Chemotherapy) | HepG2 | >250 |

The biological activities attributed to 2-CCA may be linked to its ability to interact with cellular pathways involved in inflammation and cell proliferation. The compound's structure allows it to act as an inhibitor for specific enzymes or receptors associated with these processes.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Carboxycinnamic acid in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves carboxylation or oxidation reactions. For example, cinnamic acid derivatives can undergo carboxylation using strong bases (e.g., NaOH) under controlled temperature (60–80°C) to introduce the carboxylic acid group. Alternatively, oxidative methods using KMnO₄ or other oxidizing agents in acidic media may be employed. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved via recrystallization or column chromatography .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Infrared (IR) Spectroscopy : Identify carboxyl (–COOH) and aromatic C=C stretching vibrations (≈1700 cm⁻¹ and 1600–1450 cm⁻¹, respectively).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm) and carboxylic proton signals (δ ≈12 ppm, broad). ¹³C NMR confirms carboxyl carbon (δ ≈170 ppm) and aromatic carbons.

- X-ray Crystallography : For crystalline samples, this provides precise bond lengths and angles, as demonstrated in analogous studies on indan-carboxylic acids .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or variable yields) require systematic analysis:

- Comparative Replication : Reproduce conflicting studies under identical conditions (reagent purity, temperature, solvent) to isolate variables.

- In Situ Monitoring : Use techniques like HPLC or real-time IR to track intermediate species.

- Data Triangulation : Compare results across multiple analytical methods (e.g., NMR, mass spectrometry) and datasets. Iterative hypothesis testing, as outlined in qualitative research frameworks, helps identify overlooked factors (e.g., trace moisture or light sensitivity) .

Q. How does the pH of the environment influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Stability studies should be conducted under controlled pH (2–12) using buffered solutions. Key steps:

- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at λ_max (≈260 nm for aromatic systems) over 24–72 hours.

- Product Identification : Use LC-MS to detect decarboxylation products (e.g., cinnamic acid) under acidic conditions or dimerization at neutral pH.

- Thermodynamic Profiling : Calculate activation energy (Eₐ) via Arrhenius plots under varying pH. Reference studies on 2-hydroxycinnamic acid suggest pH > 8 accelerates degradation due to deprotonation of the carboxyl group .

Q. What analytical approaches are suitable for studying the interaction of this compound with biological macromolecules (e.g., proteins)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-protein interaction.

- Molecular Docking Simulations : Use software like AutoDock to predict binding sites, validated by mutagenesis studies.

- Circular Dichroism (CD) : Assess conformational changes in proteins upon ligand binding. Precedents from quinolinecarboxylic acid studies highlight the importance of controlling ionic strength and temperature .

Methodological Best Practices

- Data Reporting : Follow guidelines for chemical research documentation, including raw spectral data (e.g., NMR integrals, IR peaks) and statistical validation of reproducibility .

- Ethical Sourcing : When requesting samples, adhere to institutional protocols for material transfer agreements (MTAs) and cite commercial sources (e.g., Sigma-Aldrich, listed in ATR libraries) with batch-specific purity data .

- Conflict Resolution : Address contradictory findings by publishing detailed supplemental materials (e.g., crystallographic coordinates in CIF format) to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.